molecular formula C13H18N2S B1361106 Benzothiazol-2-yl-hexyl-amine CAS No. 28455-41-6

Benzothiazol-2-yl-hexyl-amine

Cat. No. B1361106
CAS RN: 28455-41-6
M. Wt: 234.36 g/mol
InChI Key: HKMIIJUEEMKHRJ-UHFFFAOYSA-N
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Description

“Benzothiazol-2-yl-hexyl-amine” is a chemical compound with the molecular formula C13H18N2S . It has an average mass of 234.360 Da and a monoisotopic mass of 234.119064 Da . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

Benzothiazole plays a pivotal role in the design and development of antiviral drugs . It comprises many clinically useful agents . The use of dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) .

Scientific Research Applications

Corrosion Inhibition

Benzothiazol-2-yl derivatives, including those similar to Benzothiazol-2-yl-hexyl-amine, have been extensively studied for their corrosion inhibition properties. For instance, the derivatives have shown significant inhibition efficiency for mild steel in acidic environments. Notably, compounds such as 2-(2′-hydroxylphenyl)benzothiazole and (4-benzothiazole-2-yl-phenyl)-dimethyl-amine demonstrate high corrosion inhibition, with compound 3 showing up to 95% efficiency at 50 ppm concentration. These findings are supported by quantum chemical calculations and molecular dynamic simulation studies (Salarvand et al., 2017).

Antitumor Properties

Benzothiazole derivatives, including those structurally similar to Benzothiazol-2-yl-hexyl-amine, have shown potential in antitumor applications. Novel 2-(4-aminophenyl)benzothiazoles, for example, display selective and potent antitumor properties both in vitro and in vivo. These compounds undergo biotransformation by cytochrome P450 1A1 to active metabolites, highlighting their potential in cancer treatment (Bradshaw et al., 2002).

Antimicrobial and Anti-inflammatory Activities

Benzothiazol-2-yl derivatives are known for their antimicrobial and anti-inflammatory activities. The synthesis of various benzothiazole derivatives has led to compounds with significant bioactivities, comparable to typical medications. These derivatives demonstrate effective inhibition against a range of microbial organisms, highlighting their potential in developing new antimicrobial agents (Nayak & Bhat, 2023).

Neuroprotective Effects

In the context of neurological applications, certain N-(substituted benzothiazol-2-yl)amide derivatives have shown promising results as anticonvulsants with neuroprotective effects. For example, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide demonstrated significant efficacy in lowering levels of malondialdehyde and lactate dehydrogenase, indicating potential neuroprotective properties (Hassan et al., 2012).

Future Directions

Benzothiazole derivatives have shown a wide range of biological activities and are considered promising candidates for the development of new therapeutic agents . Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs . The use of benzothiazole derivatives as dual acetylcholinesterase (AChE)–monoamine oxidase B (MAO-B) inhibitors is a new approach in the treatment of Alzheimer disease (AD) and represents a promising future direction .

properties

IUPAC Name

N-hexyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMIIJUEEMKHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342205
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazol-2-yl-hexyl-amine

CAS RN

28455-41-6
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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